tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane is an organosilicon compound with the chemical formula C10H20OSi. It is a colorless liquid with low vapor pressure and volatility, making it stable at room temperature . This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane can be synthesized through a multi-step process starting from commercially available materials. One common method involves the reaction of hex-1-yne with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride . The reaction proceeds with good yield and selectivity, making it an efficient route for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane involves its reactivity with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structural features allow it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(dimethyl)silanol
- tert-Butyl[(but-3-yn-1-yloxy)dimethylsilane
Uniqueness
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane is unique due to its combination of a tert-butyl group, a hex-1-yn-3-yl group, and a dimethylsilane moiety. This unique structure imparts specific reactivity and stability, making it a valuable compound in various chemical applications .
Properties
CAS No. |
128176-28-3 |
---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
tert-butyl-hex-1-yn-3-yloxy-dimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-8-10-11(9-2)13-14(6,7)12(3,4)5/h2,11H,8,10H2,1,3-7H3 |
InChI Key |
YBBKILIGWWHKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.